N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide
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Overview
Description
N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines elements of chromene and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde with pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-2-carboxamide
- N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-4-carboxamide
Uniqueness
N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h3-4,7-10,13-14H,1-2,5-6H2,(H,19,21)/b18-9+ |
InChI Key |
XRJZTBNLMIHEKN-GIJQJNRQSA-N |
Isomeric SMILES |
C1CCC2C(C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1CCC2C(C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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